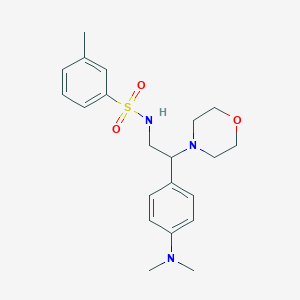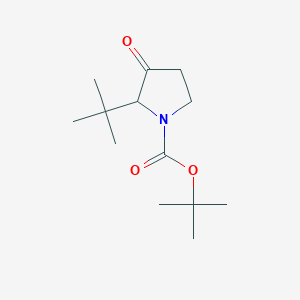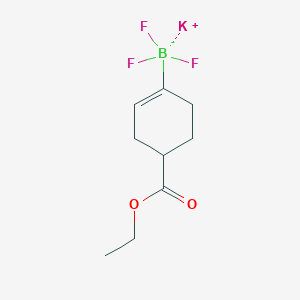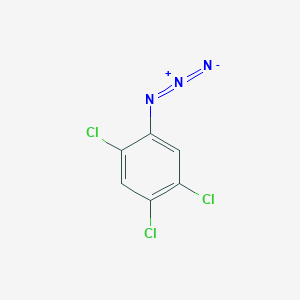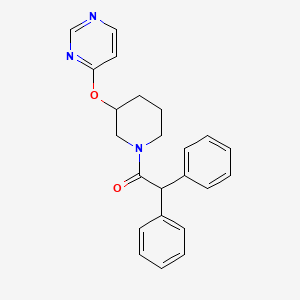![molecular formula C14H10Cl3NO4S B2401629 2-{2-クロロ[(2,5-ジクロロフェニル)スルホニル]アニリノ}酢酸 CAS No. 337921-87-6](/img/structure/B2401629.png)
2-{2-クロロ[(2,5-ジクロロフェニル)スルホニル]アニリノ}酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid is a complex organic compound characterized by its unique chemical structure, which includes a sulfonyl group, multiple chlorine atoms, and an anilino group
科学的研究の応用
2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid typically involves multiple steps, starting with the chlorination of 2,5-dichlorophenyl compounds. The sulfonylation of the chlorinated intermediate is then carried out, followed by the introduction of the anilino group. The final step involves the formation of the acetic acid moiety. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
作用機序
The mechanism of action of 2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-{2-Chloro[(2,4-dichlorophenyl)sulfonyl]anilino}acetic acid
- 2-{2-Chloro[(3,5-dichlorophenyl)sulfonyl]anilino}acetic acid
- 2-{2-Chloro[(2,5-difluorophenyl)sulfonyl]anilino}acetic acid
Uniqueness
2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid is unique due to the specific positioning of the chlorine atoms and the sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO4S/c15-9-5-6-11(17)13(7-9)23(21,22)18(8-14(19)20)12-4-2-1-3-10(12)16/h1-7H,8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBORRBHWLLAYOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)
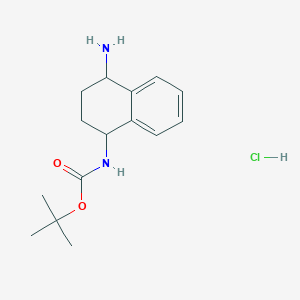
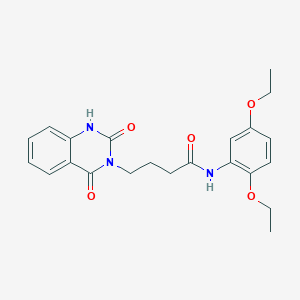
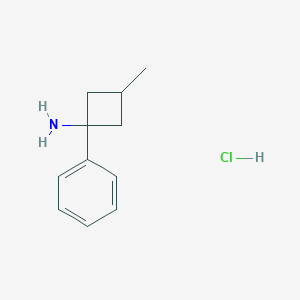
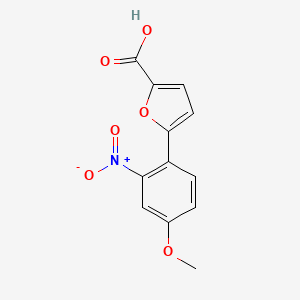
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)

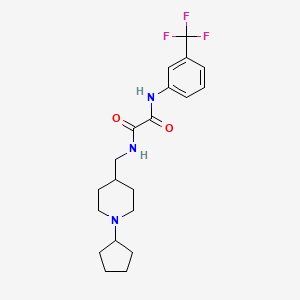
![4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2401562.png)
